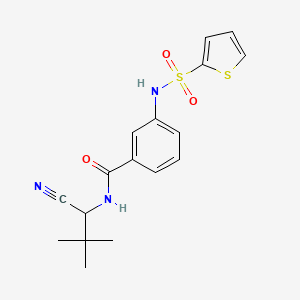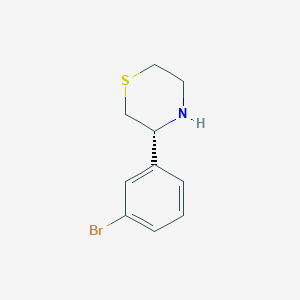![molecular formula C7H3ClN2O2S B2499717 2-氯-[1,3]噻唑并[5,4-b]吡啶-6-羧酸 CAS No. 1785446-73-2](/img/structure/B2499717.png)
2-氯-[1,3]噻唑并[5,4-b]吡啶-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and biological activities .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
作用机制
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit strong inhibitory activity against phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
Thiazolo[5,4-b]pyridine compounds have been shown to inhibit pi3ks . This inhibition could be due to the compound binding to the kinase, thereby preventing it from phosphorylating its substrates and disrupting the downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid are likely related to the PI3K/AKT/mTOR pathway, given the reported PI3K inhibitory activity of thiazolo[5,4-b]pyridine derivatives . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. Inhibition of PI3K can disrupt these processes, potentially leading to cell cycle arrest or apoptosis .
Result of Action
Given the reported pi3k inhibitory activity of thiazolo[5,4-b]pyridine derivatives , it is plausible that this compound could induce cell cycle arrest or apoptosis in cells with overactive PI3K signaling.
生化分析
Biochemical Properties
In biochemical reactions, 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid interacts with enzymes such as PI3K . The structure-activity relationships study showed that the pyridyl attached to thiazolo[5,4-b]pyridine was a key structural unit for PI3Kα inhibitory potency .
Cellular Effects
The effects of 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid on cells are significant. It influences cell function by impacting cell signaling pathways, specifically the PI3K pathway . This can lead to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid exerts its effects through binding interactions with biomolecules, specifically PI3K . It acts as an inhibitor of PI3K, leading to changes in gene expression.
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions. The reaction often requires the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as halogenation, cyclization, and purification to achieve the desired product in high yield and purity .
化学反应分析
Types of Reactions: 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Zinc chloride (ZnCl2), palladium catalysts for coupling reactions.
Solvents: Ethanol, acetonitrile, and dichloromethane.
Major Products: The major products formed from these reactions include substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit diverse biological activities .
相似化合物的比较
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring, offering different biological activities.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness: 2-Chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is unique due to its specific fusion of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for drug development and other applications .
属性
IUPAC Name |
2-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-7-10-4-1-3(6(11)12)2-9-5(4)13-7/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUQYJCNEOQXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2499636.png)
![N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2499639.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)

![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)


![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)


